molecular formula C17H13BrN8O2 B2494864 5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide CAS No. 2034393-74-1

5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide

Cat. No.: B2494864
CAS No.: 2034393-74-1
M. Wt: 441.249
InChI Key: MIJOEFJYQOVQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C17H13BrN8O2 and its molecular weight is 441.249. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Antimicrobial Activity of Triazole Derivatives : A study by Bayrak et al. (2009) explored the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The research found that compounds synthesized exhibited good or moderate antimicrobial activity, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bayrak et al., 2009).

  • Biological Studies on Fused Pyrazoles and Ethoxyphthalimide Derivatives : Joshi et al. (2010) conducted synthetic and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives, demonstrating their potential in antimicrobial and antiviral applications. These studies indicate the diverse biological activities inherent to compounds containing pyridinyl and triazole functionalities (Joshi et al., 2010).

Synthesis and Biological Evaluation

  • Anticancer and Anti-inflammatory Properties : Patel et al. (2010) highlighted the synthesis of triazole analogs with significant antimicrobial and antitubercular activities. This study emphasizes the potential of nicotinamide and triazole derivatives in pharmacological applications, particularly in developing treatments for infectious diseases (Patel et al., 2010).

  • Hybrid Molecules with Antimicrobial Activities : Ceylan et al. (2013) synthesized new hybrid molecules containing different heterocyclic moieties, including triazoles. These compounds exhibited good to moderate antimicrobial, antiurease, and antilipase activities, suggesting the versatility of these structural motifs in designing bioactive compounds (Ceylan et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. This might include wearing protective clothing and working in a well-ventilated area .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry. It could also involve studying its properties in more detail, or developing more efficient methods for its synthesis .

Properties

IUPAC Name

5-bromo-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN8O2/c18-13-6-12(8-20-9-13)16(27)21-4-5-26-10-14(23-25-26)17-22-15(24-28-17)11-2-1-3-19-7-11/h1-3,6-10H,4-5H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJOEFJYQOVQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.